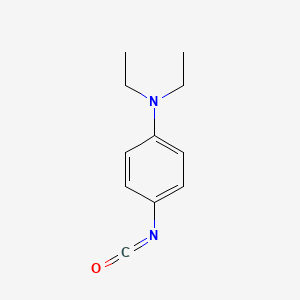

N,N-Diethyl-4-isocyanatoaniline

描述

Structure

3D Structure

属性

CAS 编号 |

17273-05-1 |

|---|---|

分子式 |

C11H14N2O |

分子量 |

190.24 g/mol |

IUPAC 名称 |

N,N-diethyl-4-isocyanatoaniline |

InChI |

InChI=1S/C11H14N2O/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-8H,3-4H2,1-2H3 |

InChI 键 |

JEHKDCCYFKDOMP-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)N=C=O |

产品来源 |

United States |

Significance of Aromatic Isocyanates and Substituted Anilines in Organic Synthesis and Materials Science

The foundational components of N,N-Diethyl-4-isocyanatoaniline's structure—the aromatic isocyanate and the substituted aniline (B41778) moieties—are themselves cornerstones of modern chemistry. Their individual and combined significance underpins a vast range of applications in both academic research and industrial manufacturing.

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate (–N=C=O) group directly bonded to an aromatic ring. gas-sensing.com This structural feature imparts high reactivity, making them indispensable in materials science. gas-sensing.com Their primary application lies in the production of polyurethanes, a versatile class of polymers formed through the reaction of diisocyanates with polyols. gas-sensing.commdpi.com These materials are ubiquitous, finding use in flexible and rigid foams for insulation and furniture, durable elastomers for wheels and gaskets, and high-performance adhesives and coatings. gas-sensing.com The rapid curing time and formation of strong, stable chemical bonds are direct consequences of the aromatic isocyanate's inherent reactivity. gas-sensing.com

Substituted anilines are derivatives of aniline that serve as crucial intermediates in organic synthesis, most notably in the production of synthetic dyes. Azo dyes, which constitute a large and commercially important class of colorants, are synthesized via the diazotization of a primary aromatic amine (such as a substituted aniline) followed by a coupling reaction. ontosight.aiekb.eg These dyes are widely used to color textiles, plastics, and other materials due to their vibrant colors and cost-effective synthesis. ontosight.aiekb.eg The specific substituents on the aniline ring play a critical role in determining the final color and properties of the dye.

| Compound Class | Key Applications in Synthesis and Materials Science |

| Aromatic Isocyanates | Raw materials for polyurethane and polyurea foams, elastomers, high-performance adhesives, and industrial coatings. gas-sensing.com |

| Substituted Anilines | Precursors for the synthesis of a wide range of organic molecules, most notably as key components in the production of azo dyes for textiles and other materials. ontosight.aiekb.eg |

Overview of Electron Rich Aromatic Isocyanates: Structural Features and Reactive Ensembles

N,N-Diethyl-4-isocyanatoaniline belongs to a specific subset of aromatic isocyanates known as electron-rich aromatic isocyanates. This classification arises from the electronic properties of the substituents on the aromatic ring.

The isocyanate functional group (–N=C=O) is characterized by an electrophilic carbon atom, positioned between two electronegative atoms (nitrogen and oxygen). nih.govcrowdchem.net This makes the isocyanate group highly susceptible to nucleophilic attack. nih.gov In general, the reactivity of an aromatic isocyanate is influenced by other substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity. nih.govnih.gov

Conversely, electron-donating groups, such as the N,N-diethylamino group in this compound, decrease the reactivity of the isocyanate. nih.gov The lone pair of electrons on the nitrogen atom of the diethylamino group is delocalized into the aromatic ring, increasing its electron density. This effect, in turn, reduces the electrophilic character of the isocyanate carbon, making it less reactive compared to aromatic isocyanates with electron-withdrawing or neutral substituents. nih.gov

Despite this modulation, the compound retains the characteristic reactivity of isocyanates. It readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms. For instance, it reacts with alcohols to form carbamates and with amines to yield urea (B33335) derivatives. evitachem.com This controlled reactivity is a valuable feature in synthesis, allowing for more selective chemical transformations.

Research Trajectories of N,n Diethyl 4 Isocyanatoaniline: a Review of Foundational Investigations

Phosgenation Routes and Alternatives in Isocyanate Synthesis

The traditional and most direct industrial method for producing isocyanates, including this compound, is through phosgenation . This process involves the reaction of the corresponding primary amine, in this case, N,N-diethyl-p-phenylenediamine, with phosgene (COCl₂). wikipedia.orgnih.gov The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then undergoes thermolysis to yield the isocyanate and two equivalents of hydrogen chloride. wikipedia.orggoogle.com Phosgenation can be carried out in either a liquid or gas phase. acs.org The liquid phase method is suitable for amines with high boiling points, while the gas phase process involves vaporizing the amine at high temperatures (200-600 °C) for reaction with gaseous phosgene. nih.govacs.org

Despite its efficiency and cost-effectiveness, the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have prompted significant research into phosgene-free alternatives . nih.govacs.orgnwo.nl These alternative routes aim to provide safer and more environmentally benign pathways to isocyanates.

One prominent alternative is the reductive carbonylation of nitroaromatic compounds . This can be a direct, one-step process where a nitro compound is reacted with carbon monoxide, or a two-step process involving the synthesis of a carbamate (B1207046) followed by its thermal decomposition. nih.govnwo.nl For the synthesis of this compound, this would start from N,N-diethyl-4-nitroaniline. Palladium catalysts are often necessary to steer the reaction towards the desired isocyanate and avoid side reactions. wikipedia.orgnwo.nl

Other notable phosgene-free methods include:

The Curtius, Schmidt, and Lossen rearrangements , which all involve nitrene intermediates to form isocyanates from carboxylic acids, acyl azides, or hydroxamic acids, respectively. wikipedia.orglibretexts.org

The Urea (B33335) Method , which utilizes urea, alcohol, and amines to synthesize carbamates that are then decomposed to isocyanates. This method is considered a "zero emission" process as the byproducts can be recycled as starting materials. nih.gov

The Dimethyl Carbonate (DMC) Method , where DMC is used as a less hazardous carbonylating agent. nih.gov

Oxidative carbonylation of amines. researchgate.net

The reaction of primary amines with carbon dioxide to form carbamate salts, which are then dehydrated to isocyanates. scholaris.cagoogle.com

Functional Group Transformations Preceding Isocyanate Formation

The synthesis of this compound often begins with a precursor molecule that undergoes a series of functional group transformations to introduce the necessary amine group at the para position, which is then converted to the isocyanate.

A common starting material is N,N-diethylaniline . This can be nitrosated to form N,N-diethyl-4-nitrosoaniline , which is then reduced to N,N-diethyl-p-phenylenediamine . nih.gov This diamine is the direct precursor for the phosgenation reaction.

Alternatively, N,N-diethyl-4-nitroaniline can serve as the precursor. evitachem.com This compound can be synthesized and then reduced to N,N-diethyl-p-phenylenediamine before phosgenation. As mentioned earlier, N,N-diethyl-4-nitroaniline can also be used directly in phosgene-free reductive carbonylation methods. nih.govnwo.nl The conversion of a nitro group to an amine is a well-established transformation in organic synthesis. sci-hub.se

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are often adjusted include temperature, pressure, solvent, and catalyst.

For phosgenation reactions , temperature control is critical. In the liquid phase, the reaction is often carried out at elevated temperatures, while the gas phase requires even higher temperatures. nih.govacs.org The choice of an inert solvent is also important to facilitate the reaction and subsequent product isolation. google.com The use of a tertiary amine base as a catalyst has been shown to improve yields and purity, allowing the reaction to proceed at lower temperatures and with shorter reaction times. google.com

In phosgene-free methods , catalyst selection is paramount. For instance, in reductive carbonylation, palladium-based catalysts are frequently employed. nwo.nlresearchgate.net The development of efficient and reusable catalysts is a major area of research to improve the economic viability of these processes. researchgate.net For methods involving the thermal decomposition of carbamates, the optimization of temperature and pressure is key to achieving high yields of the isocyanate. nih.gov The choice of solvent can also significantly impact the reaction outcome. researchgate.net For example, using toluene (B28343) as a solvent allows for the azeotropic removal of ethanol, driving the reaction to completion. researchgate.net

Interactive Data Table: General Reaction Parameters for Isocyanate Synthesis

| Parameter | Phosgenation | Phosgene-Free (e.g., Carbamate Decomposition) |

|---|---|---|

| Temperature | Elevated (can be >200°C for gas phase) nih.govacs.org | Varies, often requires high temperature for thermolysis nih.gov |

| Pressure | Typically atmospheric or slightly elevated | Can vary, sometimes elevated pressure is needed chalmers.se |

| Catalyst | Tertiary amines can be used google.com | Often metal-based (e.g., Pd, Zn) nwo.nlresearchgate.netresearchgate.net |

| Solvent | Inert solvents like xylene, chlorobenzene (B131634) google.com | Depends on specific reaction, toluene is common researchgate.net |

Green Chemistry Approaches in Isocyanate Production Relevant to this compound

The principles of green chemistry are increasingly influencing the synthesis of isocyanates, aiming to reduce the use of hazardous materials and improve energy efficiency. rsc.org The primary driver for this shift is the desire to move away from the highly toxic phosgene. acs.org

Several of the phosgene-free routes discussed are inherently "greener." For example, the use of carbon dioxide as a C1 building block to replace phosgene is a major focus of green isocyanate production. researchgate.netscholaris.cascholaris.caulisboa.pt This approach utilizes a greenhouse gas as a raw material, contributing to carbon capture and utilization efforts. researchgate.net The synthesis of isocyanates from amines and CO2 can be achieved under mild, metal-free conditions, further enhancing its green credentials. scholaris.cascholaris.ca

The urea method is another excellent example of a green synthetic pathway. nih.gov By using inexpensive and readily available urea and recycling the byproducts, this process approaches a "zero emission" goal. nih.gov

The development of non-isocyanate-based polyurethanes (NIPUs) also represents a significant green chemistry initiative, though it falls outside the direct synthesis of the target compound. libretexts.org However, the underlying principle of avoiding toxic isocyanates drives the research into safer synthetic alternatives.

Furthermore, optimizing energy efficiency is a key aspect of green chemistry. The development of gas-phase phosgenation processes, for instance, has been shown to reduce solvent and energy consumption significantly compared to traditional liquid-phase methods. acs.org

Nucleophilic Addition Reactions of the Isocyanate Moiety

The carbon atom of the isocyanate group is highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity drives the primary reaction pathways for this compound.

Reactions with Hydroxyl-Functionalized Species: Urethane (B1682113) Formation

The reaction between this compound and alcohols or phenols results in the formation of urethanes (also known as carbamates). This nucleophilic addition is a cornerstone of polyurethane chemistry. The general mechanism involves the attack of the oxygen atom of the hydroxyl group on the electrophilic carbon of the isocyanate. This is often a base-catalyzed process, where the base can be a tertiary amine or the alcohol itself, which can form a complex with the isocyanate, making it more susceptible to nucleophilic attack. kuleuven.be

Table 1: Illustrative Examples of Urethane Formation from Aromatic Isocyanates

| Isocyanate Reactant | Alcohol Reactant | Catalyst | Product | Reference |

| Phenyl Isocyanate | n-Butanol | Ferric Acetylacetonate | n-Butyl phenylcarbamate | nasa.gov |

| p-Tolyl Isocyanate | 2-Propanol | None | Isopropyl p-tolylcarbamate | kuleuven.be |

| This compound | Ethanol | Triethylamine (postulated) | Ethyl 4-(diethylamino)phenylcarbamate | Inferred from general principles |

Reactions with Amine-Functionalized Species: Urea Formation

The reaction of this compound with primary or secondary amines is typically a rapid and exothermic process that yields substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

The reaction proceeds without the need for a catalyst and is highly efficient. The resulting ureas are often stable, crystalline solids. The formation of N,N'-disubstituted ureas from aryl isocyanates and aryl amines is a well-established synthetic methodology. nih.gov

Table 2: Synthesis of Urea Derivatives from Aromatic Isocyanates

| Isocyanate Reactant | Amine Reactant | Solvent | Product | Reference |

| Phenyl Isocyanate | Aniline (B41778) | Deep Eutectic Solvent | N,N'-Diphenylurea | nih.gov |

| Phenyl Isocyanate | Morpholine | Water | 4-(Phenylcarbamoyl)morpholine | researchgate.net |

| This compound | Aniline | Acetonitrile (postulated) | 1-(4-(Diethylamino)phenyl)-3-phenylurea | Inferred from general principles |

Reactions with Carboxylic Acids: Amide and Anhydride (B1165640) Formation

The reaction of this compound with carboxylic acids is more complex than with alcohols or amines. The initial step is the nucleophilic addition of the carboxylate to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride. researchgate.net This intermediate can then follow several decomposition pathways.

The most common pathway involves the decarboxylation of the mixed anhydride to form an amide. nih.gov This provides a method for amide bond formation from carboxylic acids and isocyanates. nih.gov Alternatively, the mixed anhydride can react with another molecule of the carboxylic acid to generate a carboxylic anhydride and a carbamic acid, which subsequently decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a urea. The reaction outcome can be influenced by the reaction conditions and the nature of the substrates. tue.nl

Cycloaddition Chemistry Involving the Isocyanate Group

The cumulative double bonds in the isocyanate functionality allow it to participate in various cycloaddition reactions, acting as a 2π electron component.

[2+2] Cycloadditions

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes, often photochemically, to form β-lactams (2-azetidinones). The regioselectivity of this reaction is an important consideration. For triplet-state photochemical reactions, the regioselectivity can often be predicted by the stability of the initially formed 1,4-diradical intermediate. ias.ac.in In the case of this compound, the electron-donating substituent would influence the stability of potential diradical intermediates. Both thermal and photochemical conditions have been explored for [2+2] cycloadditions of isocyanates. mdpi.com

[2+3] and [2+4] Cycloadditions

This compound can also participate as the dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org In these reactions, a 1,3-dipole reacts with the C=N or C=O bond of the isocyanate to form a five-membered heterocyclic ring. The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory. researchgate.net

Furthermore, the isocyanate group can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). masterorganicchemistry.com While less common than with all-carbon dienophiles, electron-deficient isocyanates can react with electron-rich dienes to form six-membered heterocyclic products. The reactivity of this compound as a dienophile would be influenced by the electronic nature of the diene. nih.gov A novel three-component reaction involving isocyanates, aldehydes, and dienophiles has been developed, which proceeds via a Diels-Alder reaction of an in situ generated N-arylimine. nih.gov

Polymerization Mechanisms Initiated by this compound

This compound, as a bifunctional molecule with an isocyanate group and a tertiary amine, can participate in and initiate various polymerization reactions. The primary mechanism is step-growth polymerization, where the isocyanate group reacts with a co-monomer containing active hydrogen atoms, such as a polyol, to form polyurethanes. The N,N-diethylamino group can act as a catalyst in this process.

In the absence of a co-monomer, this compound can undergo self-polymerization, though this is less common. The isocyanate groups can react with each other to form a variety of structures, including dimers (uretdiones), trimers (isocyanurates), and higher-order polymers. The formation of these structures is highly dependent on the reaction conditions, such as temperature and the presence of catalysts.

The polymerization can also be influenced by the reactivity of the N,N-diethylamino group, which can, under certain conditions, participate in side reactions that may lead to chain termination or cross-linking. The specific polymerization pathway is dictated by the precise reaction conditions and the other chemical species present in the reaction mixture.

Kinetic and Thermodynamic Considerations in this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The kinetics of these reactions are significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.

Thermodynamically, the reactions of isocyanates are typically exothermic, with the formation of stable urethane or urea linkages being the driving force. The Gibbs free energy of the reaction is generally negative, indicating a spontaneous process. The exact thermodynamic parameters, such as enthalpy and entropy of reaction, are dependent on the specific reaction and the physical states of the reactants and products.

Influence of the N,N-Diethylamino Substituent on Isocyanate Reactivity

The N,N-diethylamino substituent exerts a profound influence on the reactivity of the isocyanate group in this compound through a combination of electronic and steric effects.

Electronic Effects: The N,N-diethylamino group is a powerful electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density at the para position, where the isocyanate group is located. This increased electron density on the isocyanate nitrogen can, in turn, reduce the electrophilicity of the isocyanate carbon atom, making it less susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.

Steric Effects: The two ethyl groups on the nitrogen atom introduce steric bulk around the N,N-diethylamino group. While this steric hindrance primarily affects reactions at the amino nitrogen itself, it can also have a more subtle, long-range influence on the approach of reactants to the isocyanate group, although this effect is generally considered less significant than the electronic effect for the para-substituted isomer.

Advanced Spectroscopic Characterization and Structural Investigations of N,n Diethyl 4 Isocyanatoaniline

Computational Chemistry and Theoretical Modeling of N,n Diethyl 4 Isocyanatoaniline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure of molecules like N,N-diethyl-4-isocyanatoaniline. These methods allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

DFT calculations, using functionals like B3LYP, have been extensively applied to study aniline (B41778) derivatives. For instance, studies on para-substituted anilines reveal that the nature of the substituent significantly influences the electronic properties. The N,N-diethylamino group is a strong electron-donating group, which increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the isocyanate group (-NCO) is an electron-withdrawing group, which tends to lower the energy of the LUMO, making the molecule a better electron acceptor.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a hierarchical approach to solving the electronic Schrödinger equation. While computationally more demanding, they can offer benchmark-quality data. For aniline itself, ab initio calculations have been used to determine its pyramidal geometry at the nitrogen atom and the barrier to inversion. nih.gov These methods, when applied to this compound, would provide a detailed map of electron density and electrostatic potential, highlighting the electron-rich nature of the diethylamino group and the electrophilic character of the isocyanate carbon.

Table 1: Representative Calculated Electronic Properties of Related Aniline and Isocyanate Compounds This table presents data from similar compounds to illustrate the expected electronic characteristics of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Aniline | B3LYP/6-311G(d,p) | -5.23 | -0.15 | 5.08 |

| N,N-Dimethylaniline | B3LYP/6-31G* | -4.89 | 0.41 | 5.30 |

| Phenyl Isocyanate | B3LYP/6-311++G(d,p) | -7.21 | -0.87 | 6.34 |

Note: The values presented are for illustrative purposes and are drawn from various computational studies. Direct comparison requires consistent methodology.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. The isocyanate group is highly reactive towards nucleophiles, and theoretical models can quantify this reactivity and explore the mechanisms of its reactions. nih.gov

The primary mode of reaction for the isocyanate group is nucleophilic addition to the central carbon atom. Alcohols, amines, and water are common nucleophiles that react to form urethanes, ureas, and carbamic acids (which readily decarboxylate to amines), respectively. Computational studies on the reaction of phenyl isocyanate with alcohols have shown that the reaction can proceed through either a concerted or a stepwise mechanism, often involving pre-reaction complexes. researchgate.net The presence of catalysts, such as tertiary amines, can significantly lower the activation energy barrier, a process that can be effectively modeled. researchgate.net

For this compound, the diethylamino group itself can influence the reactivity of the isocyanate moiety. As a strong electron-donating group, it increases the electron density on the aromatic ring and, to some extent, on the isocyanate nitrogen, which could modulate the electrophilicity of the isocyanate carbon.

Furthermore, computational studies on aromatic isocyanates have investigated their reactions with atmospheric radicals like OH. acs.orgnih.gov These studies indicate that the reaction is more likely to occur via addition to the aromatic ring rather than direct attack on the isocyanate group. acs.orgnih.gov For this compound, computational models would predict the most likely sites of radical attack on the benzene (B151609) ring, considering the directing effects of both the diethylamino and isocyanate substituents.

Table 2: Calculated Activation Barriers for Reactions of Phenyl Isocyanate with Nucleophiles This table illustrates typical activation energies for reactions involving the isocyanate group, providing a framework for understanding the reactivity of this compound.

| Reaction | Catalyst | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| Phenyl Isocyanate + Methanol | None | G3MP2BHandHLYP | 27.5 |

| Phenyl Isocyanate + Methanol | Triethylamine | G3MP2BHandHLYP | 12.1 |

Note: These values are for phenyl isocyanate and serve as a reference for the expected reactivity of this compound.

Conformational Analysis and Torsional Barriers

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Computational conformational analysis can identify stable isomers and the energy barriers that separate them.

A primary focus of conformational analysis for this molecule is the rotation of the diethylamino group. The two ethyl groups can adopt various orientations relative to the benzene ring. Due to steric hindrance, free rotation around the C-N bond is restricted. Computational studies on N,N-diethylaniline and its derivatives have identified different stable conformers, often described as cis or trans arrangements of the ethyl groups relative to the plane of the aromatic ring. nih.gov

Another important conformational feature is the rotation around the C-N bond of the isocyanate group. While this group is often depicted as linear, there is a torsional barrier associated with its rotation relative to the plane of the benzene ring. For aniline itself, the barrier to internal rotation of the amino group has been estimated to be around 3.7 kcal/mol. nih.gov

The torsional barriers can be calculated by systematically rotating specific dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan. These calculations provide the energy minima corresponding to stable conformers and the transition states that connect them.

Table 3: Calculated Torsional Barriers for Related Aniline Derivatives This table provides examples of rotational barriers in molecules similar to this compound, highlighting the energy costs of conformational changes.

| Molecule | Rotational Motion | Computational Method | Barrier Height (kcal/mol) |

|---|---|---|---|

| Aniline | NH2 group rotation | MP4(SDQ)/6-311G** | 3.7 |

| Aniline | NH2 group inversion | MP4(SDQ)/6-311G** | 1.7 |

Note: These values are for analogous systems and serve to contextualize the conformational dynamics of this compound.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly altered by the surrounding solvent. Computational methods, particularly continuum solvation models like the Polarizable Continuum Model (PCM), are used to simulate these effects. nih.gov

PCM treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This approach allows for the calculation of solvation free energies and the study of how a solvent environment affects molecular geometries, electronic properties, and reaction energetics.

For this compound, a polar molecule, moving from a nonpolar to a polar solvent is expected to have several effects. The dipole moment of the molecule is likely to increase in a polar solvent due to the stabilization of charge separation. This can, in turn, affect the HOMO-LUMO energy gap. Studies on other aniline derivatives have shown that the energy gap tends to decrease in more polar solvents. umn.edu

Solvation also plays a critical role in chemical reactions. For the reaction of isocyanates with nucleophiles, polar solvents can stabilize charged intermediates or transition states, thereby altering the reaction rate and potentially the mechanism. umn.edu For instance, a reaction that is concerted in the gas phase might become stepwise in a polar solvent that can stabilize a zwitterionic intermediate. umn.edu

Table 4: Calculated Solvation Free Energies for Related Molecules in Water using PCM This table shows representative solvation energies to illustrate how this compound is expected to behave in an aqueous environment.

| Molecule | Computational Method | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Aniline | SM5.42R/BPW91/MIDI! | -4.6 |

| Anilinium ion | SM5.42R/BPW91/MIDI! | -63.5 |

Note: These values are for related compounds and demonstrate the magnitude of solvation effects that can be computationally modeled.

Applications of N,n Diethyl 4 Isocyanatoaniline in Advanced Chemical Synthesis and Materials Science

Monomer in Polymer Chemistry: Design and Synthesis of Novel Polymeric Architectures

The presence of a highly reactive isocyanate group makes N,N-Diethyl-4-isocyanatoaniline a prime candidate for use as a monomer in step-growth polymerization. Its incorporation into polymer chains can significantly influence the final properties of the material, including thermal stability, solubility, and mechanical strength.

Polyurethane and Polyurea Syntheses

The most prominent application of this compound in polymer chemistry is as a monomer in the synthesis of polyurethanes and polyureas. evitachem.com The isocyanate group readily reacts with polyols (for polyurethanes) and polyamines (for polyureas) to form the respective polymer linkages.

The general reaction for the formation of polyurethanes involves the polyaddition of a diisocyanate with a diol. Similarly, polyureas are synthesized through the reaction of a diisocyanate with a diamine. nih.gov The synthesis of polyurethanes and polyureas can be carried out via several methods, including solution and bulk polymerization. The choice of synthetic route and reaction conditions, such as temperature and catalyst, can be tailored to control the molecular weight and properties of the resulting polymer. tue.nlqucosa.de

The incorporation of the N,N-diethylamino group from the monomer into the polymer backbone can impart specific characteristics. For instance, the electron-donating nature of this group can enhance the polymer's thermal stability and solubility in organic solvents. Furthermore, the presence of the aromatic ring contributes to the rigidity of the polymer chain, which can lead to materials with high tensile strength and modulus. researchgate.net

Table 1: Key Reactions in Polyurethane and Polyurea Synthesis

| Polymer Type | Reactants | Linkage Formed |

| Polyurethane | Isocyanate + Alcohol | Urethane (B1682113) (-NH-CO-O-) |

| Polyurea | Isocyanate + Amine | Urea (B33335) (-NH-CO-NH-) |

Copolymers and Block Copolymers

While specific research on the use of this compound in copolymers and block copolymers is not extensively documented in publicly available literature, the principles of copolymerization can be applied. By reacting this compound with other isocyanate or comonomers bearing hydroxyl or amine functionalities, a wide range of copolymers with tailored properties can be synthesized.

For instance, the synthesis of block copolymers often involves sequential monomer addition. nih.gov A living polymerization technique could be employed to first create a polymer block, which then acts as a macroinitiator for the polymerization of this compound, leading to the formation of a block copolymer. The synthesis of block copolymers containing isocyanate functionalities has been achieved through various methods, including coordination polymerization. nih.govinstras.com These approaches could theoretically be adapted for the inclusion of this compound to create novel block copolymer architectures. The resulting materials could exhibit unique phase-separated morphologies and a combination of properties from the different polymer blocks. researchgate.netineosopen.org

Dendritic and Hyperbranched Structures

The synthesis of dendritic and hyperbranched polymers represents a sophisticated approach to creating highly branched, three-dimensional macromolecules with a high density of functional groups. instras.comnih.govresearchgate.net While direct synthesis of dendritic or hyperbranched polymers using this compound as the sole monomer has not been specifically reported, its reactive isocyanate group makes it a potential candidate for incorporation into such structures.

Hyperbranched polymers are often synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are reactive functional groups. researchgate.net One could envision a synthetic strategy where a molecule containing multiple hydroxyl or amine groups is reacted with an excess of this compound to create a hyperbranched structure with terminal isocyanate groups. These terminal groups could then be further functionalized to tailor the properties of the final material. The unique architecture of dendritic and hyperbranched polymers leads to properties such as low viscosity and high solubility, which could be beneficial in applications like coatings and drug delivery. nih.govresearchgate.net

Cross-linking Agent in Polymer Networks and Resins

The isocyanate group of this compound is highly reactive towards functional groups such as hydroxyls and amines, making it a potential cross-linking agent for various polymer systems. When added to a polymer containing these functional groups, it can form covalent bonds between the polymer chains, leading to the formation of a three-dimensional network.

Development of Functional Organic Materials: Exploration of Electronic and Optical Characteristics

The incorporation of this compound into polymeric structures can lead to the development of functional organic materials with interesting electronic and optical properties. The diethylamino group is a strong electron-donating group, which, when part of a conjugated system, can lead to materials with nonlinear optical (NLO) properties.

Research on a related copolymer, poly(4-ethynyl-4′-[N,N-diethylamino]azobenzene-co-phenylacetylene), has shown that the presence of the N,N-diethylamino group contributes to a large third-order nonlinear optical susceptibility. researchgate.net This suggests that polymers synthesized from this compound could also exhibit significant NLO properties, making them potentially useful in applications such as optical switching and frequency conversion. The electronic properties of such polymers would be influenced by the extent of conjugation and the interaction between the donor (diethylamino) and acceptor (isocyanate-derived) moieties within the polymer chain.

Reagent in Fine Chemical Synthesis for Complex Molecular Structures

Beyond its role in polymer science, this compound serves as a valuable reagent in fine chemical synthesis for the construction of complex molecular structures. evitachem.com The reactive isocyanate group can participate in a variety of chemical transformations, allowing for the introduction of the N,N-diethylaminophenyl moiety into a target molecule.

One area of application is in the synthesis of heterocyclic compounds. Isocyanates are known to undergo cycloaddition reactions with a variety of substrates to form heterocyclic rings. researchgate.netontosight.ai For example, the reaction of an isocyanate with a 1,3-dipole can lead to the formation of a five-membered heterocyclic ring. This reactivity can be exploited to synthesize novel heterocyclic structures with potential applications in pharmaceuticals and agrochemicals. qucosa.de

Furthermore, the nucleophilic addition of various compounds to the isocyanate group of this compound can be used to synthesize a wide range of derivatives. These derivatives can serve as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. evitachem.com

Surface Functionalization and Modification Chemistry

The utility of this compound as a surface modifying agent is predicated on the high reactivity of its isocyanate (–N=C=O) functional group. This group is an electrophile, making it susceptible to attack by nucleophiles. Many common materials, both organic and inorganic, possess nucleophilic functional groups on their surfaces, such as hydroxyl (–OH) and amine (–NH₂) groups. These groups can react with the isocyanate to form stable, covalent bonds, thereby anchoring the this compound molecule to the surface.

The primary reactions governing this surface modification are:

Reaction with Hydroxyl Groups: Surfaces rich in hydroxyl groups, such as silica, glass, metal oxides, and cellulosic materials, can be functionalized through the formation of a carbamate (B1207046) linkage. wikipedia.orgresearchgate.net The oxygen atom of the surface hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate. This reaction is often catalyzed by tertiary amines or organometallic compounds to proceed efficiently. wernerblank.com

Reaction with Amine Groups: Surfaces that have been pre-functionalized to bear primary or secondary amine groups can react with this compound to form a urea linkage. doxuchem.comcommonorganicchemistry.com The reaction between an isocyanate and an amine is typically very rapid and does not usually require a catalyst. poliuretanos.netresearchgate.net

The result of this surface functionalization is the covalent attachment of the N,N-diethylaniline moiety to the material's surface. This modification would be expected to significantly alter the surface properties, including:

Hydrophobicity: The introduction of the aromatic ring and the diethylamino group would increase the hydrophobicity of an otherwise hydrophilic surface.

Chemical Reactivity: The attached diethylaniline group can serve as a platform for further chemical modifications.

Adhesion and Compatibility: Modifying a surface with this compound can improve its adhesion to and compatibility with polymer matrices that have an affinity for the diethylaniline structure.

The table below outlines the theoretical reactions and expected outcomes of using this compound for the surface modification of various substrates.

| Substrate Material | Dominant Surface Functional Group | Reactant | Resulting Linkage | Expected Change in Surface Properties |

| Silica (SiO₂), Glass | Silanol (Si-OH) | This compound | Carbamate (urethane) | Increased hydrophobicity, altered surface energy |

| Cellulose, Paper | Hydroxyl (C-OH) | This compound | Carbamate (urethane) | Enhanced water resistance, improved compatibility with non-polar polymers |

| Amine-Functionalized Polymers | Primary/Secondary Amine (-NH₂, -NHR) | This compound | Urea | Introduction of aromatic and tertiary amine functionalities, altered pH-responsiveness |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Metal-Hydroxyl (M-OH) | This compound | Carbamate (urethane) | Improved dispersion in organic media, surface passivation |

It is important to note that while the chemical principles are well-established, the specific reaction conditions, such as solvent, temperature, and catalyst choice, would need to be empirically determined for the optimal surface functionalization of a given material with this compound. poliuretanos.net Factors like steric hindrance on the surface and the reactivity of different types of hydroxyl groups (e.g., primary vs. phenolic) can also influence the efficiency of the modification process. nist.govsemanticscholar.org

Emerging Research Frontiers and Future Prospects for N,n Diethyl 4 Isocyanatoaniline

Sustainable Synthesis Routes and Biocatalytic Approaches

The traditional synthesis of isocyanates often involves the use of highly toxic and hazardous reagents such as phosgene (B1210022). wikipedia.orggatech.edu Consequently, a significant research thrust in modern chemistry is the development of sustainable, "phosgene-free" synthetic routes.

Phosgene-Free Synthetic Pathways:

Emerging strategies for the synthesis of isocyanates, which could be applied to N,N-Diethyl-4-isocyanatoaniline, focus on alternative carbonylation agents. One such approach involves the reaction of the corresponding amine, 4-amino-N,N-diethylaniline, with diethyl carbonate. evitachem.com This method avoids the use of phosgene, thereby enhancing the safety and environmental profile of the synthesis. Another green alternative is the use of bis(trichloromethyl) carbonate, also known as triphosgene, which is a solid and thus safer to handle than gaseous phosgene. researchgate.net

Advanced catalytic systems, including those based on palladium, may also offer more efficient and greener transformations for isocyanate synthesis. evitachem.com Research into the use of supercritical carbon dioxide as a reaction medium for related reactions has also shown promise for environmentally benign synthesis.

Biocatalytic Approaches:

The field of biocatalysis offers powerful tools for green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. anr.fracs.org While the direct biocatalytic synthesis of this compound has not yet been reported, the potential for enzymatic processes is an exciting frontier. Enzymes such as transaminases and reductive aminases are increasingly used for the synthesis of chiral amines. anr.fr Future research may explore the development of novel enzymes or the engineering of existing ones to catalyze the formation of the isocyanate group from suitable precursors, or to produce the 4-amino-N,N-diethylaniline precursor in a more sustainable manner.

Integration into Supramolecular Assemblies

Supramolecular assemblies, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are highly ordered, porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The incorporation of functional organic molecules as linkers or guests within these frameworks can impart specific properties.

The bifunctional nature of this compound makes it an intriguing candidate for integration into such assemblies. The isocyanate group can form covalent bonds with appropriate functional groups on other linkers or framework nodes, potentially leading to novel framework topologies or post-synthetic modification of existing frameworks. The N,N-diethylamino group, with its electron-donating character, could influence the electronic properties of the resulting material or serve as a basic site for catalysis.

While specific research on the integration of this compound into supramolecular assemblies is not yet available, this remains a promising area for future exploration. The ability to introduce this reactive and functional moiety into highly ordered porous materials could lead to the development of advanced functional materials.

Exploration of Advanced Catalytic Systems for its Transformations

The isocyanate group of this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively. wikipedia.orgevitachem.com These reactions are fundamental to the production of polyurethanes and polyureas, materials with vast industrial importance. gatech.edubhu.ac.in

Catalysis of Carbamate (B1207046) and Urea (B33335) Formation:

The synthesis of ureas and carbamates from isocyanates can be significantly accelerated by catalysts. Both amine and organotin compounds are known to be effective catalysts for the reaction of isocyanates with hydroxyl groups. The development of advanced catalytic systems for these transformations is an active area of research. For instance, titanium complexes have been shown to catalyze the synthesis of urea derivatives from alkyl ammonium (B1175870) carbamates. nih.gov Furthermore, heterogeneous catalysts, such as mixed metal oxides, are being explored for the synthesis of N-substituted carbamates from urea and alcohols, offering advantages in terms of catalyst reusability. rsc.org

The application of such advanced catalytic systems to the transformations of this compound could lead to more efficient and selective production of novel functional polymers and small molecules.

Potential Catalytic Reactions Involving this compound:

| Reactant | Product Type | Potential Catalyst Classes |

| Alcohols/Polyols | Carbamates/Polyurethanes | Organotin compounds, Tertiary amines |

| Amines/Polyamines | Ureas/Polyureas | Lewis acids, Organocatalysts |

| Water | Amine (via hydrolysis) | Acid or base catalysis |

Development of Novel Analytical Probes Based on its Reactivity

The development of sensitive and selective analytical probes is crucial for a wide range of applications in environmental monitoring, clinical diagnostics, and chemical research. The chemical properties of this compound make it a promising scaffold for the design of such probes.

Derivatization Agent for Chromatography:

Isocyanates are known to be effective derivatizing agents for enhancing the detection of analytes in high-performance liquid chromatography (HPLC). sdiarticle4.com The phenyl isocyanate moiety reacts with primary and secondary amines to form ureas, which can be more easily detected. The presence of the N,N-diethylamino group in this compound could potentially be exploited to create derivatives with favorable chromatographic or detection properties.

Scaffold for Colorimetric and Electrochemical Sensors:

The precursor to this compound, N,N-diethyl-p-phenylenediamine, is a known reagent in colorimetric analysis, particularly for the detection of chlorine. nih.gov This suggests that the N,N-diethylamino-substituted aromatic ring could be a useful component in a colorimetric sensor. The isocyanate group provides a reactive handle to attach this chromogenic core to a recognition element for a specific analyte.

Furthermore, the electroactive nature of the aniline (B41778) moiety could be harnessed in the development of electrochemical sensors. The isocyanate group could be used to immobilize the molecule onto an electrode surface or to link it to an analyte of interest. While no specific analytical probes based on this compound have been reported, its structural features present a compelling case for its future development in this area.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N,N-Diethyl-4-isocyanatoaniline, and how do side reactions impact yield?

- Methodological Answer : The synthesis typically involves phosgenation of N,N-diethyl-4-aminophenol under controlled conditions. Key parameters include temperature (0–5°C to avoid thermal decomposition), stoichiometric excess of phosgene (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Side reactions, such as urea or biuret formation due to residual moisture, can reduce yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dry toluene) is critical. Monitor reaction progress using TLC (Rf ~0.6 in 3:1 hexane:EtOAc) and confirm purity via melting point (literature range: 85–87°C) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use 1H/13C NMR to verify substituent positions:

- 1H NMR : δ 1.2–1.4 ppm (triplet, 6H, –CH₂CH₃), δ 3.4–3.6 ppm (quartet, 4H, –NCH₂), δ 7.2–7.4 ppm (aromatic protons).

- 13C NMR : δ 12.5 (–CH₂CH₃), δ 44.8 (–NCH₂), δ 122–135 (aromatic carbons), δ 125–128 (–NCO).

HRMS (ESI+) should match [M+H]⁺ m/z = 220.1215 (calculated for C₁₁H₁₄N₂O). Discrepancies >2 ppm suggest impurities like residual amines or hydrolysis products .

Advanced Research Questions

Q. How does the isocyanate group’s reactivity influence experimental design in cross-coupling or polymerization studies?

- Methodological Answer : The –NCO group’s susceptibility to nucleophilic attack (e.g., by water, alcohols, amines) necessitates strict anhydrous conditions. For polymerization (e.g., polyurethane synthesis), use catalysts like dibutyltin dilaurate (0.1–0.5 wt%) to accelerate urethane bond formation. Kinetic studies via FTIR (disappearance of –NCO peak at ~2270 cm⁻¹) or HPLC (monomer consumption) can track reaction progress. For cross-coupling (e.g., with arylboronic acids), employ Pd(PPh₃)₄ (5 mol%) in THF at 60°C, monitoring by GC-MS for byproduct identification .

Q. What strategies resolve contradictory data in reported reaction kinetics or spectroscopic profiles?

- Methodological Answer : Contradictions often arise from solvent polarity effects or trace impurities. For example, –NCO hydrolysis in humid environments generates ureas, altering NMR/IR profiles. To resolve:

- Replicate under strictly anhydrous conditions (Schlenk line, molecular sieves).

- Compare with computational spectra (DFT at B3LYP/6-311+G(d,p)) to validate experimental peaks.

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions. Cross-reference with X-ray crystallography data (if available) for unambiguous structural confirmation .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Store under argon at –20°C in amber vials to prevent photolytic degradation. Add stabilizers like 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition. Periodically test purity via DSC (decomposition onset >100°C) or TGA (weight loss <2% at 25°C over 6 months). For solutions, use dry aprotic solvents (e.g., THF, DCM) and avoid prolonged exposure to light or heat .

Q. What analytical challenges arise in detecting trace byproducts, and how are they addressed?

- Methodological Answer : Byproducts like N,N-diethylurea (from –NCO hydrolysis) or symmetrical biurets require sensitive detection:

- LC-MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient) with ESI+ ionization.

- GC-MS (HP-5MS column, He carrier gas) for volatile impurities.

Optimize ionization parameters (e.g., capillary voltage = 3.5 kV, source temp = 150°C) to enhance signal-to-noise ratios for low-abundance species .

Methodological Validation and Data Interpretation

Q. How to validate the reproducibility of synthetic protocols across different labs?

- Methodological Answer :

- Standardize reagents (e.g., phosgene purity ≥99%, distilled under argon).

- Share detailed procedural logs (e.g., cooling rates, stirring speeds).

- Perform inter-lab round-robin tests with centralized NMR/HRMS analysis.

- Use statistical tools (e.g., RSD ≤5% for yields across three independent syntheses) to quantify variability .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations (Gaussian 16, M06-2X/def2-TZVP) to model transition states and activation energies for –NCO reactions.

- Molecular docking (AutoDock Vina) to assess binding affinity in enzyme inhibition studies.

- Compare results with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。